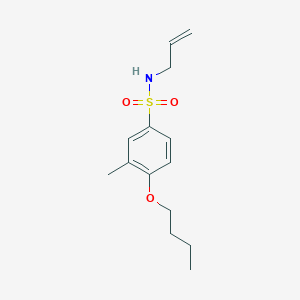
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-isopropoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-isopropoxypropyl)acetamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as IDPN (Isoindoline-1,3-dione-2-propionyl-N-isopropyl-3-propoxypropanamide) and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of IDPN is not fully understood. However, it is believed that IDPN may act as a glutamate receptor agonist, leading to excitotoxicity and subsequent degeneration of the vestibular and auditory systems.
Biochemical and Physiological Effects:
IDPN has been shown to induce oxidative stress and lipid peroxidation in animals. It has also been reported to alter the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
IDPN has been widely used in animal models to study the effects of excitotoxicity on the nervous system. However, it is important to note that the effects of IDPN may not fully translate to humans, and caution should be exercised when interpreting the results of animal studies.
Orientations Futures
1. Investigating the potential therapeutic applications of IDPN in neurodegenerative diseases.
2. Studying the effects of IDPN on other systems in the body, such as the immune system.
3. Developing new methods for synthesizing IDPN with improved purity and yield.
4. Investigating the potential role of IDPN in the development of psychiatric disorders.
5. Studying the effects of IDPN on different animal models to better understand its mechanisms of action.
In conclusion, IDPN is a chemical compound that has been extensively studied for its potential applications in various fields. While its exact mechanism of action is not fully understood, it has been shown to induce behavioral changes and degeneration of the vestibular and auditory systems in animals. Further research is needed to fully understand the potential therapeutic applications of IDPN and its effects on other systems in the body.
Méthodes De Synthèse
One of the most common methods for synthesizing IDPN is the reaction of isatoic anhydride with 3-isopropoxypropylamine in the presence of acetic anhydride. This method has been reported to yield high purity and high yield of IDPN. Other methods include the reaction of isatin with N-isopropyl-3-propoxypropylamine in the presence of acetic acid.
Applications De Recherche Scientifique
IDPN has been studied extensively for its potential applications in the field of neuroscience. It has been shown to induce behavioral changes in animals, such as hyperactivity and stereotypy. IDPN has also been reported to induce degeneration of the vestibular and auditory systems in animals.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(2)22-9-5-8-17-14(19)10-18-15(20)12-6-3-4-7-13(12)16(18)21/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWDTEHVNYWPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5015007.png)
![3-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5015016.png)
![5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5015024.png)
![pentyl 4-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B5015028.png)
![2,3-dichloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5015029.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B5015038.png)
![5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B5015042.png)
![N-ethyl-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5015047.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5015063.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5015069.png)

![5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5015112.png)
![10-bromo-3-(methylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015115.png)